Ethyl 5-(4-(benzyloxy)phenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-(benzyloxy)phenyl)isoxazole-3-carboxylate is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-(benzyloxy)phenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with olefins, leading to the formation of isoxazole derivatives . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis and catalyst-free methods are also being investigated to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-(benzyloxy)phenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 5-(4-(benzyloxy)phenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-(benzyloxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-phenylisoxazole-3-carboxylate
- Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(4-(benzyloxy)phenyl)isoxazole-3-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its activity and selectivity in various applications compared to other similar compounds .
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
ethyl 5-(4-phenylmethoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-2-22-19(21)17-12-18(24-20-17)15-8-10-16(11-9-15)23-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 |
InChI Key |
ACJXJGGKJVQPSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.